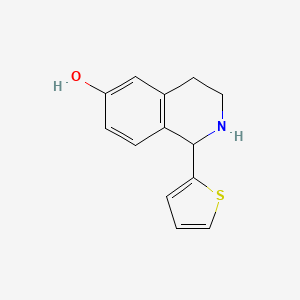

1-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol

Description

Introduction

Chemical Identity and Classification

Molecular Structure and Formula

1-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol possesses the molecular formula C₁₃H₁₃NOS , corresponding to a molar mass of 231.32 g/mol. The structure comprises a partially saturated isoquinoline ring system (tetrahydroisoquinoline) fused to a thiophene heterocycle. The tetrahydroisoquinoline core contributes a bicyclic framework with one aromatic benzene ring and a saturated piperidine-like ring, while the thiophene moiety introduces sulfur-containing aromaticity. The hydroxyl group at position 6 enhances polarity and hydrogen-bonding capacity.

A comparative analysis of structurally related compounds reveals key distinctions (Table 1):

| Compound Name | Molecular Formula | Substituent Differences |

|---|---|---|

| This compound | C₁₃H₁₃NOS | Parent structure |

| 1-(3-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol | C₁₄H₁₅NOS | Methyl group on thiophene |

IUPAC Nomenclature and Alternate Names

The systematic IUPAC name derives from the bicyclic tetrahydroisoquinoline system substituted at position 1 with a thiophen-2-yl group and at position 6 with a hydroxyl group. Alternate designations include:

- 6-Hydroxy-1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline

- 1-(2-Thienyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline

Registry numbers include CAS 600647-35-6 for related analogs, though the exact CAS for the parent compound requires verification from specialized chemical databases.

Classification within Heterocyclic Compounds

This molecule belongs to two heterocyclic classes:

- Tetrahydroisoquinolines : Partially saturated derivatives of isoquinoline, a benzopyridine isomer.

- Thiophene-containing compounds : Five-membered aromatic rings with one sulfur atom.

The combination places it in the specialized category of annulated heterocycles , where distinct ring systems share common atoms or bonds.

Historical Context

Discovery and Development

While specific synthesis reports for this compound remain scarce in public literature, its structural analogs emerged during efforts to hybridize tetrahydroisoquinoline scaffolds with heteroaromatic groups. Early work on tetrahydroisoquinoline-thiophene conjugates dates to pharmacological studies in the 1990s exploring dopamine receptor modulation. Modern synthetic approaches, such as multicomponent reactions involving tetrahydroisoquinolines and alkynes, have enabled efficient access to related frameworks.

Position in Tetrahydroisoquinoline Research

Within tetrahydroisoquinoline chemistry, this compound occupies a niche as a dual-functionalized derivative combining hydroxyl and thiophenyl groups. Compared to simpler analogs like 1,2,3,4-tetrahydroisoquinoline-6-ol, the thiophene substitution alters electronic properties and binding interactions with biological targets. Recent studies highlight its utility as a precursor for synthesizing polycyclic architectures via cyclization reactions.

Significance in Chemical and Pharmaceutical Research

Research Interest Rationale

Four factors drive investigation of this compound:

- Structural hybridity : Merging tetrahydroisoquinoline's pharmacological potential with thiophene's metabolic stability.

- Synthetic versatility : Multiple reactive sites (hydroxyl, secondary amine, thiophene) enable diverse derivatization.

- Biological relevance : Tetrahydroisoquinolines exhibit affinity for neurological targets, while thiophenes modulate pharmacokinetic properties.

- Materials science potential : Conjugated π-systems in thiophene may enable optoelectronic applications.

Applications Overview

Current research applications span:

- Medicinal chemistry : As a lead structure for developing central nervous system (CNS) agents, antimicrobials, and anticancer drugs.

- Chemical synthesis : Serving as a building block for complex heterocycles via multicomponent reactions.

- Materials engineering : Exploration of charge-transfer complexes leveraging thiophene's electron-rich character.

Structure

3D Structure

Properties

CAS No. |

600646-68-2 |

|---|---|

Molecular Formula |

C13H13NOS |

Molecular Weight |

231.32 g/mol |

IUPAC Name |

1-thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol |

InChI |

InChI=1S/C13H13NOS/c15-10-3-4-11-9(8-10)5-6-14-13(11)12-2-1-7-16-12/h1-4,7-8,13-15H,5-6H2 |

InChI Key |

RBCUOBUHBWNSCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(C2=C1C=C(C=C2)O)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Phenethylamine derivatives functionalized with thiophene moieties.

- Acid chlorides or carboxylic acids for amide formation.

- Phosphorus oxychloride and vanadium pentoxide for cyclization.

- Reducing agents such as hydroboron or catalytic hydrogenation for ring saturation.

Stepwise Synthesis Outline

Notes on Hydroxylation

The hydroxyl group at the 6-position can be introduced by:

- Starting from a 6-hydroxy-substituted phenethylamine precursor.

- Post-cyclization selective hydroxylation using oxidizing agents.

- Alternatively, using protected hydroxyl groups during synthesis that are deprotected in the final step.

The exact hydroxylation method for this compound is less documented but can be inferred from general tetrahydroisoquinoline chemistry.

Alternative Synthetic Approaches

Catalytic Hydrogenation and Asymmetric Synthesis

Catalytic hydrogenation using chiral catalysts (e.g., RuTsDPEN) has been employed to obtain enantiomerically enriched tetrahydroisoquinolines, which could be adapted for this compound to control stereochemistry.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting amine | 2-(Thiophen-2-yl)ethylamine or derivatives |

| Amide formation | Acid chloride or carboxylic acid + amine, aqueous alkali, low temp |

| Cyclization | Phosphorus oxychloride, vanadium pentoxide, toluene, reflux 4 h |

| Reduction | Hydroboron reagent or catalytic hydrogenation, alcohol solvent |

| Hydroxylation | Precursor substitution or post-cyclization oxidation |

| Typical yields | Amide: ~99%; Cyclization: ~86.7%; Reduction: 90–97% |

| Purification | Extraction, crystallization, column chromatography |

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at both the tetrahydroisoquinoline core and the thiophene ring. Key examples include:

-

The CDC reaction with acetone proceeds via a non-canonical pathway involving an unidentified hydroperoxide intermediate, as evidenced by NMR monitoring .

-

Oxidation of the thiophene ring is pH-dependent, favoring sulfoxide formation under acidic conditions.

Reduction Reactions

Reductive transformations primarily target the tetrahydroisoquinoline nitrogen or aromatic systems:

-

Hydrogenation under mild conditions preserves the thiophene ring, while harsher conditions lead to ring opening.

Substitution Reactions

The hydroxyl group at position 6 and the thiophene ring participate in nucleophilic and electrophilic substitutions:

-

Esterification of the hydroxyl group is a key step for improving solubility in hydrophobic media .

-

Bromination studies indicate regioselectivity influenced by the electron-donating effects of the tetrahydroisoquinoline core.

Coupling Reactions

Transition-metal-catalyzed coupling reactions enable functionalization of the aromatic systems:

-

The CDC reaction with acetone is notable for its simplicity, requiring only acetic acid and air, with a proposed radical mechanism .

Mechanistic Insights

-

Tyrosinase Inhibition : The compound competitively inhibits tyrosinase via chelation of copper ions at the enzyme’s active site, as demonstrated in B16F10 melanoma cells (IC₅₀ = 12.5 μM).

-

Degradation Pathways : Prolonged exposure to UV light induces photodegradation, forming sulfonic acid derivatives .

Stability and Reactivity Profile

Scientific Research Applications

Chemical Properties and Structure

1-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol features a unique structure that combines a tetrahydroisoquinoline core with a thiophene ring. Its molecular formula is C13H13NOS, with a molecular weight of 231.32 g/mol. The compound's structure allows for diverse chemical modifications and biological activities, making it a versatile building block in organic synthesis .

Chemistry

This compound serves as a precursor for synthesizing complex organic molecules and acts as a building block in multicomponent reactions. Its unique structural attributes facilitate the development of various derivatives with potentially enhanced properties.

Biology

This compound exhibits promising biological activities:

- Antineuroinflammatory Properties : Research indicates that this compound may help mitigate neuroinflammation, which is crucial in treating neurodegenerative diseases.

- Antimicrobial Activity : Preliminary studies suggest its efficacy against certain microbial strains, positioning it as a candidate for developing new antimicrobial agents.

Medicine

The compound is being explored for its therapeutic potential in various medical applications:

- Neurodegenerative Disorders : Due to its neuroprotective properties, it is under investigation for treating conditions such as Alzheimer's disease and Parkinson's disease .

- Infectious Diseases : Its antimicrobial activity suggests potential applications in treating infections caused by resistant pathogens.

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of this compound on primary cortical neurons subjected to oxygen-glucose deprivation. The findings indicated that the compound significantly reduced neuronal damage and apoptosis compared to untreated controls. This suggests its potential as a therapeutic agent in ischemic stroke models .

Case Study 2: Antimicrobial Efficacy

In vitro testing of the compound against various bacteria revealed that it exhibited significant inhibitory effects on the growth of specific strains. These results highlight its potential utility in developing new antibiotics or adjunct therapies for bacterial infections resistant to conventional treatments.

Mechanism of Action

The mechanism of action of 1-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological pathways, including those involved in inflammation and microbial inhibition . Its effects are mediated through binding to specific receptors and enzymes, leading to the modulation of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Tetrahydroisoquinoline Derivatives

Structural and Functional Modifications

Key structural variations among THIQ derivatives include substituents at positions 1, 5, 6, and 7, which modulate biological activity and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of THIQ Derivatives

*Calculated based on molecular formulas.

Biological Activity

1-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol (THIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H13NOS. The compound features a thiophene ring connected to a tetrahydroisoquinoline core, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 233.31 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 600646-68-2 |

Anticancer Activity

Recent studies have shown that THIQ derivatives exhibit significant anticancer properties. In vitro assays have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of several THIQ analogs against different cancer cell lines using the MTT assay. The results indicated that:

- Compounds with specific substituents showed IC50 values below 25 µM against HepG-2 and MCF-7.

- The presence of halogenated phenyl groups at specific positions enhanced activity.

Table 2: Antiproliferative Activity of THIQ Analogues

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| 5e | HepG-2 | <25 |

| 6a | MCF-7 | <25 |

| 7d | PC-3 | 51–100 |

| 10b | HCT-116 | >100 |

Antimicrobial Activity

THIQ compounds have also demonstrated antimicrobial properties against various pathogens. Studies indicate that certain derivatives possess potent antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a comparative study of THIQ derivatives:

- Compounds exhibited marked activity against Escherichia coli and Staphylococcus aureus.

- Most compounds were inactive against tested fungal strains.

Table 3: Antimicrobial Activity of THIQ Derivatives

| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | E. coli | <25 µg/mL |

| 5b | S. aureus | <25 µg/mL |

| 6c | Pseudomonas aeruginosa | >100 µg/mL |

The biological activities of THIQ compounds are attributed to their ability to interact with various biological targets, including:

- G-protein-coupled receptors (GPCRs) : Some studies suggest that THIQ derivatives may act as modulators of GPCRs, influencing pathways related to cell proliferation and survival.

- Enzyme Inhibition : Certain THIQ analogs have been identified as inhibitors of key enzymes involved in cancer progression and microbial resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.